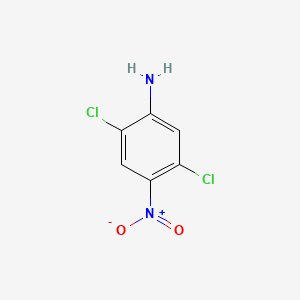

2,5-Dichloro-4-nitroaniline

Description

Overview of Halogenated Nitroanilines in Scholarly Contexts

Halogenated nitroanilines are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms, a nitro group, and an amino group. This combination of functional groups imparts a distinct chemical reactivity to these molecules. The electron-withdrawing nature of the nitro group and halogens deactivates the aromatic ring towards electrophilic substitution, while also influencing the acidity of the amino group.

In academic research, these compounds are frequently studied for their synthesis, reactivity, and potential applications. The selective hydrogenation of halogenated nitroaromatics to form haloanilines is a significant area of investigation, presenting challenges in achieving high selectivity. researchgate.net The presence of halogen atoms can also lead to interesting noncovalent interactions, such as halogen bonding, which is increasingly being explored in supramolecular chemistry and crystal engineering. nih.govacs.orgacs.org

Significance of 2,5-Dichloro-4-nitroaniline in Chemical Sciences

This compound, with the chemical formula C₆H₄Cl₂N₂O₂, is a yellow crystalline powder. chemicalbook.com Its structure, featuring chlorine atoms at positions 2 and 5, a nitro group at position 4, and an amino group at position 1, makes it a valuable precursor in organic synthesis.

The primary significance of this compound lies in its role as an intermediate in the synthesis of dyes and pigments. aarti-industries.com The presence of the chromophoric nitro group and auxochromic amino group, along with the modifying effects of the chlorine atoms, allows for the production of a variety of azo dyes through diazotization and coupling reactions.

Furthermore, this compound serves as a precursor in the synthesis of more complex molecules, including some with potential biological activity. Its derivatives have been investigated in various research areas, highlighting the compound's versatility. It is also employed as an indicator for estimating the acidity of strong acids. chemicalbook.com

Physicochemical Properties of this compound:

| Property | Value |

| CAS Number | 6627-34-5 |

| Molecular Formula | C₆H₄Cl₂N₂O₂ |

| Molecular Weight | 207.01 g/mol |

| Melting Point | 154-158 °C |

| Boiling Point | 361.1 °C (estimated) |

| Density | 1.6 g/cm³ (estimated) |

| pKa | -1.78 in water |

Sources: chemicalbook.comchemsrc.comchemicalbook.comsigmaaldrich.comfishersci.ca

Current Research Landscape and Future Directions for this compound

Current research involving this compound and related compounds continues to explore their synthetic utility and novel applications. The development of efficient and environmentally friendly methods for the synthesis of halogenated anilines remains an active area of investigation. researchgate.net

Future research may focus on several promising avenues:

Novel Synthetic Methodologies: Exploring new catalytic systems for the selective transformation of this compound into high-value chemical entities.

Materials Science: Investigating the incorporation of this and similar molecules into novel functional materials, such as polymers or metal-organic frameworks, for applications in sensing or electronics. acs.org

Supramolecular Chemistry: Further exploring the role of halogen and other noncovalent interactions involving this compound in the design of new crystal structures with desired properties. nih.govacs.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dichloro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXZCPXEYAEMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064425 | |

| Record name | 2,5-Dichloro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-34-5 | |

| Record name | 2,5-Dichloro-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-4-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichloro-4-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,5-dichloro-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dichloro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DICHLORO-4-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F6GD42HLQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 2,5 Dichloro 4 Nitroaniline

Established Synthetic Routes to 2,5-Dichloro-4-nitroaniline

The synthesis of dichloronitroaniline isomers can be achieved through various pathways. One documented method for producing this compound involves the hydrolysis of 2,5-dichloro-4-nitro-N-benzenesulphonylaniline. In this process, the starting material is suspended in concentrated sulfuric acid and stirred for 24 hours at ambient temperature. The reaction mixture is then poured onto ice, causing the desired product to precipitate. After filtering, washing, and drying, the resulting this compound has a melting point of 156°C. prepchem.com Another potential synthetic route starts from 1,4-Dichlorobenzene, which undergoes a multi-step reaction involving nitration with nitric acid and sulfuric acid, followed by a reaction with alcoholic ammonia (B1221849). chemicalbook.com

Reaction of 2,4,5-Trichloronitrobenzene with Ammonia for 4,5-Dichloro-2-nitroaniline Synthesis

A well-documented process exists for the synthesis of 4,5-Dichloro-2-nitroaniline, an isomer of the primary subject compound, which serves as an important intermediate for crop protection agents and pharmaceuticals. google.com This method involves the reaction of 2,4,5-Trichloronitrobenzene with ammonia in a solvent that is inert to ammonia. google.comgoogle.com The reaction is typically carried out under pressure in an autoclave at elevated temperatures. google.com

This process is noted for producing the target compound in good to very good yields and high purity, avoiding the byproducts associated with other synthetic routes, such as those starting from the acylation and subsequent nitration of 3,4-dichloroaniline. google.comgoogle.com After the reaction, the mixture is cooled, excess ammonia is recovered, and the product can be isolated from the reaction solution via pressure filtration. google.com A final wash with water and distillation of the solvent yields the final product. google.com

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 2,4,5-Trichloronitrobenzene | google.com |

| Reagent | Ammonia (approx. 200 to 3000 mole percent) | google.comgoogle.com |

| Temperature | ~150°C to 220°C (preferably 160°C to 195°C) | google.comgoogle.com |

| Solvent | Ammonia-inert solvent (e.g., Chlorobenzene) | google.comgoogle.com |

| Product | 4,5-Dichloro-2-nitroaniline | google.com |

| Yield | Reported as high as 98.5% of theory | google.com |

Considerations for Chlorination Processes and Selectivity

The synthesis of specific dichloronitroaniline isomers is highly dependent on the regioselectivity of the chlorination process. The directing effects of the amino and nitro groups on the aromatic ring, as well as the existing chlorine substituents, dictate the position of subsequent chlorination.

Achieving high selectivity can be challenging. For instance, the direct chlorination of 4-nitroaniline (B120555) is a common method to produce the 2,6-dichloro-4-nitroaniline (B1670479) isomer. wikipedia.org This reaction can be performed using a chlorine source like potassium chlorate (B79027) in concentrated hydrochloric acid or a mixture of hydrochloric acid and hydrogen peroxide. wikipedia.orgprepchem.com However, controlling the reaction to obtain a specific isomer in high yield without the formation of others requires careful management of conditions. rsc.org

To address issues of low efficiency and poor controllability in traditional gas-liquid chlorination, new methods have been developed. One such strategy involves dissolving chlorine gas in a solvent like 1,2-dichloroethane (B1671644) to create a liquid-liquid two-phase chlorination system, which has been shown to achieve high conversion (98.3%) and selectivity (90.6%) for the synthesis of 2,6-dichloro-4-nitroaniline in a microflow system. rsc.org Other advanced methods for controlling regioselectivity include using copper halides in ionic liquids or employing palladium-catalyzed meta-C–H chlorination, which can direct chlorination to specific positions that are not easily accessible through classical electrophilic substitution. beilstein-journals.orgnih.gov

Synthesis of Derivatives and Related Compounds Involving this compound

The chemical structure of this compound allows it to serve as a building block for the synthesis of more complex molecules and derivatives.

Formation of Ethanolamine (B43304) and Oxazolidine (B1195125) Derivatives Incorporating this compound Moiety

Ethanolamine derivatives can be synthesized through the reaction of anilines with epoxides. A general method involves heating an aniline (B41778) with an appropriate epoxide, such as (2,3-epoxypropyl)benzene, in a solvent like methanol (B129727) under microwave irradiation. nih.gov This reaction results in the nucleophilic attack of the aniline's amino group on the epoxide ring, opening it to form an amino alcohol structure. By applying this general methodology, the this compound moiety could be incorporated into a variety of ethanolamine scaffolds.

Oxazolidine rings are five-membered heterocyclic structures containing both oxygen and nitrogen. Their synthesis can be achieved through various routes, including the cycloaddition of aziridines with aldehydes or the palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives. organic-chemistry.org A 2,5-dichloro-4-nitrophenyl group could be introduced into an oxazolidine structure by using a correspondingly substituted aniline or aldehyde as a precursor in these synthetic schemes.

Preparation of 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (B169523) from Related Compounds

2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is a specialized fluorinated aromatic compound used as an intermediate in pharmaceutical and agrochemical research. atomfair.com Its structure features a dichloro-aniline backbone with a hexafluoropropoxy group, which can enhance properties like lipophilicity and metabolic stability in target molecules. atomfair.com

While the specific reaction for its synthesis is not detailed in the provided search results, the preparation of anilines is most commonly achieved through the reduction of the corresponding nitroaromatic compound. Therefore, it is highly probable that 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is synthesized by the chemical reduction of a precursor like 1,4-dichloro-2-nitro-5-(1,1,2,3,3,3-hexafluoropropoxy)benzene. This transformation is a fundamental process in organic synthesis, often accomplished using methods such as catalytic hydrogenation.

Challenges in Synthesizing Specific Isomers, e.g., 1-((2,6-dichloro-4-nitrophenyl)amino)-3-phenylpropan-2-ol

The synthesis of specific isomers of complex molecules can present significant challenges, primarily related to regioselectivity and steric hindrance. The preparation of 1-((2,6-dichloro-4-nitrophenyl)amino)-3-phenylpropan-2-ol serves as a relevant example.

The synthesis would begin with the preparation of the starting material, 2,6-dichloro-4-nitroaniline. This is typically achieved by the direct chlorination of 4-nitroaniline. wikipedia.orgprepchem.com The subsequent step involves reacting the 2,6-dichloro-4-nitroaniline with an epoxide, (2,3-epoxypropyl)benzene, to form the ethanolamine structure. nih.gov

A primary challenge in this second step is the steric hindrance posed by the two chlorine atoms positioned ortho to the amino group. These bulky chlorine atoms can shield the nitrogen atom, reducing its nucleophilicity and impeding its ability to attack the epoxide ring. This steric effect can significantly slow down the reaction rate and may necessitate more forceful reaction conditions (e.g., higher temperatures or pressures) compared to the synthesis of derivatives from less hindered anilines, potentially leading to lower yields or the formation of side products.

Reaction Mechanisms and Chemical Transformations of this compound

Nucleophilic Aromatic Substitution Reactions

This compound is susceptible to nucleophilic aromatic substitution (SNA) reactions. This is due to the presence of strong electron-withdrawing groups (the nitro and chloro groups) which activate the aromatic ring towards nucleophilic attack. In these reactions, a nucleophile replaces one of the chlorine atoms on the benzene (B151609) ring.

The reaction proceeds via a two-step mechanism:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing a chlorine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized, particularly by the para-nitro group, which stabilizes the complex.

Elimination of the leaving group: The chloride ion is expelled, and the aromaticity of the ring is restored, yielding the substitution product.

The presence of the nitro group is crucial for this reaction to occur, as it provides the necessary electron withdrawal to stabilize the intermediate carbanion. libretexts.org

| Nucleophile | Product |

|---|---|

| Methoxide ion (CH₃O⁻) | 2-Chloro-5-methoxy-4-nitroaniline |

| Ammonia (NH₃) | 2-Chloro-4-nitro-1,5-diaminobenzene |

| Hydroxide ion (OH⁻) | 2-Chloro-5-hydroxy-4-nitroaniline |

Influence of Substituents on Reactivity

The reactivity of this compound in nucleophilic aromatic substitution is significantly governed by the electronic effects of its substituents.

Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both the inductive and resonance effects. Its presence is essential for activating the ring towards nucleophilic attack. The nitro group, positioned para to one of the chlorine atoms, effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction. libretexts.org

Amino Group (-NH₂): The amino group is a strong electron-donating group through resonance. In the context of nucleophilic aromatic substitution, this electron-donating nature slightly deactivates the ring by increasing the electron density. However, the powerful activating effect of the nitro group generally overcomes the deactivating influence of the amino group.

| Substituent | Electronic Effect | Influence on Reactivity |

|---|---|---|

| Nitro (-NO₂) | Strongly electron-withdrawing (Inductive and Resonance) | Strongly activating; stabilizes the carbanion intermediate |

| Chlorine (-Cl) | Inductively electron-withdrawing; Resonance electron-donating | Acts as a leaving group; Contributes to ring activation |

| Amino (-NH₂) | Strongly electron-donating (Resonance) | Weakly deactivating |

Environmental Fate and Degradation Mechanisms of 2,5 Dichloro 4 Nitroaniline

Photodegradation Studies and Mechanisms

Photodegradation, the breakdown of compounds by light, is a critical process in the environmental dissipation of many organic pollutants. For 2,5-dichloro-4-nitroaniline, this process is influenced by factors such as pH and the compound's ability to absorb light.

Influence of pH on Photodecomposition Rate

The rate of photodecomposition of certain antimicrobial agents with structural similarities to this compound has been shown to be pH-dependent. For instance, studies on related photodegradable aminoalcohols have demonstrated that degradation is significantly enhanced at higher pH levels. One study revealed that complete degradation of a related compound was achieved at pH 13, whereas the conversion was significantly lower at pH 8 nih.gov. While direct studies on the influence of pH on the photodecomposition rate of this compound are not extensively available, the data from analogous compounds suggest that alkaline conditions could accelerate its photodegradation.

Identification of Photodegradation Products and Pathways, e.g., 4-nitrobenzoic acid

The identification of breakdown products is crucial for understanding the photodegradation pathway. Research on a photodegradable aminol containing a 2,5-dichloroaniline (B50420) moiety has shown that it decomposes to yield 4-nitrobenzoic acid nih.gov. This finding suggests a potential degradation pathway for this compound where the aniline (B41778) group is transformed. The formation of 4-nitrobenzoic acid indicates a complex series of reactions involving the oxidation of the aromatic ring and the transformation of the amino group.

Role of Chromophores and Light Absorption (>290 nm)

The initiation of photodegradation is dependent on the molecule's ability to absorb light energy. This compound possesses chromophores, parts of the molecule that absorb light, which enable it to absorb light at wavelengths greater than 290 nm nih.gov. This absorption of ultraviolet (UV) radiation, which is present in sunlight reaching the Earth's surface, is the primary step in its photolytic degradation. The absorbed energy excites the molecule, leading to the chemical reactions that break it down.

Biodegradation of this compound and Related Dichloro-Nitroanilines

Biodegradation involves the breakdown of organic compounds by microorganisms and is a key process in the natural attenuation of pollutants. The biodegradation of dichloro-nitroanilines is influenced by the microbial populations present in different environments and the specific metabolic pathways they employ.

Microbial Metabolism in Aquatic and Soil Environments

The microbial metabolism of dichlorinated nitroanilines has been a subject of investigation, though specific studies on this compound are limited. In a study on the degradation of the related compound niclosamide (B1684120) (2',5-dichloro-4'-nitrosalicylanilide) in river and pond sediments, rapid degradation was observed, with the major product being aminoniclosamide (2',5-dichloro-4'-aminosalicylanilide) acs.org. This suggests that the reduction of the nitro group is a key metabolic step in sediment-water systems. The formation of 2-chloro-4-nitroaniline (B86195) was also detected as a hydrolysis product acs.org. While this provides insight into the potential fate of the dichloro-nitroaniline structure in aquatic sediments, more direct research on this compound is needed to fully understand its microbial metabolism in both aquatic and soil environments.

Aerobic Degradation Pathways and Associated Microorganisms

Research on the aerobic degradation of a similar compound, 2-chloro-4-nitroaniline, has been reported, although it is important to note that key studies in this specific area have been retracted due to issues with data integrity plos.org. These now-retracted studies had suggested that a bacterium, Rhodococcus sp. strain MB-P1, was capable of utilizing 2-chloro-4-nitroaniline as a sole source of carbon, nitrogen, and energy nih.govplos.org. The proposed pathway in these retracted papers involved the transformation of 2-chloro-4-nitroaniline to 4-amino-3-chlorophenol, followed by further degradation nih.govplos.org. Due to the retraction of these findings, there is a significant gap in the understanding of the aerobic degradation pathways and the specific microorganisms capable of degrading dichloro-nitroanilines like this compound. Further, credible research is required to identify the microorganisms and elucidate the metabolic pathways involved in the aerobic breakdown of this class of compounds.

Anaerobic Degradation Pathways and Associated Microorganisms

Scientific literature from the conducted searches does not provide specific details on the anaerobic degradation pathways of this compound. While related compounds, such as 2-chloro-4-nitroaniline, have been studied for their degradation under anaerobic conditions by specific microorganisms, this information cannot be directly extrapolated to this compound.

For instance, studies on 2-chloro-4-nitroaniline have identified two Fe(III)-reducing microbial strains, Geobacter sp. KT7 and Thauera aromatica KT9, capable of utilizing it as a sole carbon and nitrogen source under anaerobic conditions. nih.govresearchgate.net These microorganisms exhibit different degradation routes for 2-chloro-4-nitroaniline:

Geobacter sp. KT7 : Transforms the nitro group to an amino group, followed by a dechlorination process. nih.govresearchgate.net

Thauera aromatica KT9 : Dechlorinates the compound first, before removing the nitro group and subsequently transforming it to aniline. nih.govresearchgate.net

However, no research linking Geobacter sp. KT7 or Thauera aromatica KT9 to the degradation of this compound was found. Anaerobic degradation of nitroaromatic compounds is a known environmental process where microorganisms use the nitro group as an electron acceptor in the absence of oxygen, often leading to the formation of less toxic products. researchgate.net The specific pathways, efficiency, and involved microbial consortia are highly dependent on the precise chemical structure of the compound, including the number and position of chlorine substituents.

Enzyme Induction and Activity in Biodegradation

There is no available information from the search results regarding enzyme induction and activity, such as from aniline dioxygenase, in the specific context of this compound biodegradation.

Aniline dioxygenase is a key enzyme in the aerobic degradation pathway of aniline and some of its derivatives. nih.gov It typically catalyzes the conversion of aniline into catechol, a crucial step that facilitates the opening of the aromatic ring. nih.gov Research on other chloro-nitroaniline compounds has investigated the role of such enzymes. For example, a now-retracted study on the aerobic degradation of 2-chloro-4-nitroaniline by a Rhodococcus species had reported the involvement of aniline dioxygenase in the second step of its degradation pathway. nih.govplos.orgplos.org Without specific studies on this compound, it is not possible to determine which enzymes, if any, are induced for its biodegradation or what their activities would be.

Stoichiometric Release of Ions (Nitrite, Chloride, Ammonia) During Biodegradation

No data was found concerning the stoichiometric release of nitrite (B80452) (NO₂⁻), chloride (Cl⁻), or ammonia (B1221849) (NH₃) ions during the biodegradation of this compound. The complete mineralization of chlorinated and nitrated aromatic compounds is expected to result in the release of these ions. The measurement of their release in stoichiometric amounts can serve as evidence for the complete degradation of the parent compound. For example, in studies of the related compound 2-chloro-4-nitroaniline, the degradation process was accompanied by the release of nitrite, chloride, and ammonia ions into the growth medium. nih.govplos.org However, this specific data is not available for this compound.

Formation of Metabolites

Specific metabolites from the biodegradation of this compound, such as 4-amino-3-chlorophenol, 6-chlorohydroxyquinol, or p-benzoquinone, are not documented in the available search results. The identification of metabolic intermediates is crucial for elucidating a degradation pathway. For other nitroaromatic compounds, various metabolites have been identified. For instance, p-benzoquinone has been noted as a metabolite in the degradation pathway of p-nitroaniline. nih.gov Studies on other dichloroaniline isomers, such as 3,4-dichloroaniline, have identified metabolites like 3,4-dichloroformanilide and 3,4-dichloroacetanilide. sigmaaldrich.com Without dedicated research, the specific transformation products of this compound in biological systems remain unknown.

Hydrolytic Stability and Degradation in Aqueous Media

There is a lack of specific data on the hydrolytic stability and degradation rates of this compound in aqueous media. Hydrolysis is a significant abiotic degradation process for some chemical compounds in water, where the compound reacts with water, leading to its decomposition. While one study mentions a process for preparing this compound via the alkaline hydrolysis of 2,5-dichloro-4-nitroacetanilide, it does not provide information on the stability of the resulting product in water. google.com The environmental persistence of a compound in aquatic systems is influenced by its susceptibility to hydrolysis, which can be affected by factors like pH, temperature, and the presence of catalysts.

Adsorption and Sorption Studies in Environmental Matrices

Adsorption to Sediments and Soil

Research on structurally similar compounds provides insight into the expected behavior. For example, the isomer 2,6-dichloro-4-nitroaniline (B1670479) has measured Koc values ranging from 660 to 1100, which suggests it has low mobility in soil. nih.gov Studies on another related compound, 3,4-dichloroaniline, have determined Freundlich adsorption coefficients (KF) in various soil types, as shown in the table below. epa.gov

Adsorption Coefficients for 3,4-Dichloroaniline in Various Soils

| Soil Type | KF (μg1-1/n L1/n g-1) | Koc (L kg-1) | 1/n (Freundlich exponent) |

|---|---|---|---|

| Elmton Sandy Clay Loam | 22.2 - 24.0 | 1009 - 1091 | 0.89 - 0.90 |

| Marques de Tamarit Sandy Clay Loam | 10.4 - 10.7 | 693 - 713 | 0.94 - 0.95 |

| Pavia Loamy Sand | 4.0 - 4.1 | 571 - 586 | 0.95 - 0.96 |

Data sourced from EPA Data Evaluation Record on Propanil Metabolite Adsorption/Desorption. epa.gov

These studies generally indicate that factors such as soil organic carbon content and texture are key determinants of sorption for chloroanilines. chemsafetypro.com Compounds with higher Koc values are more strongly adsorbed to organic matter in soil and are therefore less mobile. chemsafetypro.com

Influence of Organic Content and pH on Adsorption

The adsorption of organic compounds in soil is significantly influenced by the soil's organic matter content and pH level. For chlorinated anilines, which are structurally related to this compound, soil organic matter is a primary factor governing their adsorption. Studies on other aniline derivatives have shown a strong positive correlation between the amount of organic carbon in the soil and the extent of adsorption. This is because organic matter provides a nonpolar phase into which non-ionic organic compounds can partition.

The pH of the soil can also play a crucial role in the adsorption of aniline compounds. The amino group in this compound can become protonated under acidic conditions, forming a cation. This positively charged species can then be adsorbed to negatively charged sites on clay minerals and organic matter. Conversely, as the pH increases, the aniline derivative will be predominantly in its neutral form, and its adsorption will be more reliant on partitioning into soil organic matter. Therefore, it is anticipated that the adsorption of this compound will be higher in soils with high organic content and under more acidic conditions.

Modeling of Adsorption Processes, e.g., Langmuir and Freundlich Models

To quantify the adsorption of this compound to soil particles, various mathematical models can be employed. The Langmuir and Freundlich models are two of the most commonly used isotherms to describe adsorption phenomena. allen.in

The Langmuir model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface and that once a site is occupied, no further adsorption can take place at that site, leading to monolayer adsorption. usda.gov The model is represented by the equation:

Ce/qe = 1/(KLqmax) + Ce/qmax

Where:

qe is the amount of substance adsorbed per unit mass of adsorbent at equilibrium (mg/g).

Ce is the equilibrium concentration of the substance in solution (mg/L).

qmax is the maximum adsorption capacity (mg/g).

KL is the Langmuir constant related to the energy of adsorption (L/mg).

The Freundlich model is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. umcs.pl It is given by the equation:

log(qe) = log(KF) + (1/n)log(Ce)

Where:

qe and Ce are as defined above.

KF is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)1/n).

1/n is the Freundlich intensity parameter, which indicates the favorability of adsorption.

While specific experimental data for this compound are not available to populate these models, a hypothetical dataset can illustrate their application.

Hypothetical Langmuir Adsorption Isotherm Data for this compound

| Ce (mg/L) | qe (mg/g) | Ce/qe (L/g) |

|---|---|---|

| 5 | 0.5 | 10.0 |

| 10 | 0.8 | 12.5 |

| 20 | 1.2 | 16.7 |

| 40 | 1.6 | 25.0 |

| 80 | 2.0 | 40.0 |

Hypothetical Freundlich Adsorption Isotherm Data for this compound

| log(Ce) | log(qe) |

|---|---|

| 0.70 | -0.30 |

| 1.00 | -0.10 |

| 1.30 | 0.08 |

| 1.60 | 0.20 |

| 1.90 | 0.30 |

Environmental Mobility and Leaching Potential in Soil

The environmental mobility and leaching potential of this compound in soil are direct consequences of its adsorption behavior. Compounds that are strongly adsorbed to soil particles will have low mobility and a reduced potential to leach into groundwater. Conversely, weakly adsorbed compounds are more mobile and can be transported through the soil profile with infiltrating water.

The leaching potential of a chemical is often assessed using soil column studies. oecd.orgoecd.orgepa.gov In these experiments, a known amount of the chemical is applied to the top of a soil column, and then water is passed through the column to simulate rainfall. The leachate (water that passes through the column) is collected and analyzed for the presence of the chemical and its degradation products. The distribution of the chemical within the soil column is also determined at the end of the experiment.

Although specific soil column leaching data for this compound are not publicly available, its mobility can be inferred from its chemical properties and the expected adsorption behavior. Given that compounds with similar structures are known to adsorb to soil organic matter, it is likely that this compound will exhibit limited mobility in soils with moderate to high organic content. However, in sandy soils with low organic matter, the potential for leaching would be significantly higher. The U.S. Environmental Protection Agency (EPA) has noted a lack of comprehensive data on the environmental fate of substituted anilines, including 2,6-dichloro-4-nitroaniline, a structurally similar compound. epa.gov

Analytical Methodologies for 2,5 Dichloro 4 Nitroaniline

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental in separating 2,5-dichloro-4-nitroaniline from complex mixtures, allowing for its precise detection and measurement.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of nitroaromatic compounds. For compounds similar to this compound, such as other chlorinated nitroanilines, HPLC analysis typically involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous component (like water with a buffer) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). rsc.org Detection is often achieved using a UV-Vis detector, as nitroaromatic compounds absorb light in the ultraviolet-visible region. The selection of the mobile phase composition is critical to achieve good separation from potential interferences. rsc.org In the analysis of related compounds, methanol has been shown to be superior to acetonitrile for both separation and sensitivity. rsc.org The purity of 2,6-dichloro-4-nitroaniline (B1670479), an isomer, has been successfully determined using HPLC, indicating the method's suitability for assessing the purity of dichloronitroaniline isomers. google.com

Table 1: Illustrative HPLC Parameters for Chlorinated Nitroaromatic Compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Methanol/Water or Acetonitrile/Water gradient |

| Detector | UV-Vis |

| Injection Volume | 10-20 µL |

| Flow Rate | 0.5 - 1.5 mL/min |

Gas Chromatography (GC) coupled with an Electron Capture Detector (GC-ECD) is an exceptionally sensitive method for detecting halogenated compounds like this compound, particularly in environmental samples such as water. thermofisher.comnih.gov The ECD is highly selective for electrophilic substances, and the two chlorine atoms in the this compound molecule make it an excellent target for this detector. thermofisher.com The method involves injecting a prepared sample extract into the GC, where the compound is vaporized and separated from other components on a capillary column (e.g., a TG-5MS column). thermofisher.com The separated compound then passes through the ECD, which generates a signal proportional to its concentration. This technique offers very low detection limits, making it ideal for trace-level analysis in water. nih.gov

Table 2: Representative GC-ECD Conditions for Halogenated Compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Fused silica (B1680970) capillary (e.g., TG-5MS, 30 m x 0.25 mm) thermofisher.com |

| Carrier Gas | Helium or Nitrogen thermofisher.com |

| Injector Type | Split/Splitless thermofisher.com |

| Oven Program | Temperature gradient (e.g., initial 100°C, ramped to 320°C) thermofisher.com |

| Detector | Electron Capture Detector (ECD) |

Beyond analytical detection, chromatographic techniques, particularly preparative HPLC, are essential for isolating impurities and for preparative separations. researchgate.net This process is crucial for obtaining pure standards of this compound or for isolating and identifying unknown impurities or degradation products. In preparative HPLC, larger columns and higher flow rates are used to handle greater quantities of material. Fractions of the eluent are collected as they exit the detector, and those containing the compound of interest are combined. researchgate.net This allows for the purification of milligrams to grams of the target compound, which can then be used for further structural elucidation by techniques like NMR and MS or as a reference standard in routine analysis. researchgate.net

Spectroscopic Techniques for Characterization and Monitoring

Spectroscopic methods provide detailed information about the molecular structure of this compound and are invaluable for identifying its degradation products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural characterization of organic molecules, including this compound and its potential degradation products. nih.govmdpi.com ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton of the molecule. In degradation studies, NMR can be used to track the disappearance of signals corresponding to the parent compound and the appearance of new signals from the degradation byproducts. mdpi.com By analyzing the chemical shifts, coupling constants, and signal integrations, the precise structure of these new compounds can be determined. For example, the predicted ¹H NMR spectrum of a related compound, 2,5-dichloroaniline (B50420), shows characteristic signals in the aromatic region that can be used for its identification. rsc.org

Mass Spectrometry (MS), often coupled with a chromatographic separation technique like GC-MS or LC-MS, is a cornerstone for identifying degradation products. nih.govmdpi.com MS provides the mass-to-charge ratio (m/z) of the parent ion, which corresponds to the molecular weight of the compound, as well as a unique fragmentation pattern. plos.orgplos.org When this compound degrades, various smaller molecules can be formed. By analyzing the mass spectra of these products, chemists can deduce their molecular formulas and structures. mdpi.commdpi.com For instance, in studies on the degradation of 2-chloro-4-nitroaniline (B86195), GC-MS was used to confirm the identity of metabolic products by comparing their mass fragmentation patterns with authentic standards. nih.govplos.org This approach is critical for elucidating the complex pathways through which a compound breaks down in various processes. mdpi.com

UV-Vis Spectral Studies in Biodegradation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring the biodegradation of nitroaromatic compounds like this compound. The principle of this method relies on the change in the electronic absorption spectrum of the molecule as it undergoes enzymatic or microbial degradation. The parent compound typically exhibits a characteristic absorption maximum at a specific wavelength due to its chromophoric groups (the nitro and amino groups on the chlorinated benzene (B151609) ring).

During biodegradation, the structure of this compound is altered, leading to the formation of various intermediate metabolites and, eventually, complete mineralization. These structural changes result in a shift or disappearance of the original absorption peak. For instance, the reduction of the nitro group to an amino group or the removal of chlorine atoms would significantly change the compound's light-absorbing properties.

In practice, researchers monitor the degradation process by periodically taking samples from the reaction medium (e.g., a microbial culture) and recording their UV-Vis spectra. A decrease in the absorbance at the characteristic wavelength of this compound over time indicates its degradation. The appearance of new peaks can also suggest the formation of intermediates.

Studies on similar compounds, such as 2-Chloro-4-nitroaniline, have successfully used this technique to track degradation by monitoring the disappearance of the parent compound's peak and the release of ions like chloride and nitrite (B80452) into the medium plos.org. The rate of degradation can be quantified by analyzing the spectral data, often following pseudo-first-order kinetics researchgate.net. Real-time UV/VIS spectroscopy setups have been developed that allow for continuous monitoring of such rapid photocatalytic degradation processes, providing valuable kinetic information mdpi.com.

Fluorescent Sensing for Detection

Fluorescent sensing has emerged as a highly sensitive and selective method for the detection of nitroaromatic compounds. While specific sensors for this compound are not widely documented, numerous fluorescent probes have been developed for structurally similar compounds like p-nitroaniline (p-NA) and other nitroanilines ccspublishing.org.cnresearchgate.netmdpi.com. These methods are based on the principle of fluorescence quenching.

Typically, a fluorescent material (a fluorophore) is designed to interact with the target analyte. Nitroaromatic compounds are electron-deficient and can act as quenchers, accepting an electron from the excited state of the fluorophore, which leads to a decrease in fluorescence intensity. This "turn-off" response is proportional to the concentration of the analyte.

Various advanced materials have been employed to create these sensors, including:

Metal-Organic Frameworks (MOFs) : These materials offer high porosity and tunable structures, making them excellent platforms for selective sensing researchgate.net.

Nanocomposites : Mixed metal tungstate (B81510) nanoparticles, for example, have shown high sensitivity towards p-NA through a significant quenching effect mdpi.com.

Molecularly Imprinted Polymers (MIPs) : These polymers are created with "memory" for the shape and functional groups of the target molecule, providing exceptional selectivity. A fluorescence capillary imprinted sensor for p-nitroaniline demonstrated a very low detection limit and rapid response rsc.org.

The sensitivity of these methods is a key advantage, with limits of detection often reaching nanomolar (nmol L⁻¹) or even parts-per-billion (ppb) levels researchgate.netrsc.org. The table below summarizes the performance of fluorescent sensors for detecting compounds analogous to this compound.

| Sensor Material/Platform | Target Analyte | Detection Principle | Limit of Detection (LOD) | Reference |

| CdTe@FMIP-CA Sensor | p-Nitroaniline | Fluorescence Quenching | 4.6 nmol L⁻¹ | rsc.org |

| ZnNiWO₄ Nanocomposite | p-Nitroaniline | Fluorescence Quenching | 2.98 x 10⁻⁸ M | mdpi.com |

| TPE2N Solution | 4-Nitroaniline (B120555) | Fluorescence Quenching | 0.47 µM | researchgate.net |

| Anionic Pyrene (HPTS) | p-Nitroaniline | Fluorescence Quenching | 4.6 µmol/L | ccspublishing.org.cn |

Microextraction Techniques for Sample Preparation

Effective sample preparation is crucial for the accurate analysis of trace contaminants in complex matrices like water or soil. Microextraction techniques are favored because they are environmentally friendly, requiring minimal solvent, and offer high preconcentration factors.

Solidified Floating Organic Drop Microextraction (SFODME) is an advanced liquid-phase microextraction (LPME) method. It is particularly suitable for the extraction and preconcentration of organic analytes like this compound from aqueous samples researchgate.netucsf.edu.

The SFODME procedure involves several key steps:

Solvent Selection : An extraction solvent with a melting point near room temperature (e.g., 20-30°C), low volatility, and a density lower than water (e.g., 1-undecanol (B7770649) or 1-dodecanol) is chosen researchgate.netnih.gov.

Extraction : A small volume (microliters) of the extraction solvent, often mixed with a disperser solvent like acetonitrile or methanol, is rapidly injected into the aqueous sample nih.gov. This creates a cloudy solution of fine droplets, maximizing the surface area for efficient mass transfer of the analyte from the aqueous phase to the organic phase.

Phase Separation : The mixture is centrifuged, causing the fine organic droplets to coalesce and form a single drop that floats on the surface of the aqueous sample.

Solidification and Collection : The sample vial is cooled in an ice bath, causing the organic drop to solidify. The solidified drop can then be easily removed, melted, and injected into an analytical instrument such as a High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph (GC) for analysis nih.gov.

This technique is simple, cost-effective, and provides high enrichment factors, making it ideal for trace analysis nih.gov.

To achieve the highest possible extraction efficiency and sensitivity for this compound using SFODME, several experimental parameters must be systematically optimized. These parameters significantly influence the partitioning of the analyte between the sample matrix and the extraction solvent nih.gov.

Key parameters for optimization include:

Type and Volume of Extraction Solvent : The choice of solvent affects selectivity and extraction efficiency. The volume must be sufficient to allow for easy handling but small enough to ensure a high preconcentration factor.

Type and Volume of Dispersive Solvent : The dispersive solvent must be miscible with both the aqueous sample and the organic extraction solvent. Its volume affects the formation of the cloudy solution; for instance, the highest recovery of lead was obtained with 200 µL of acetonitrile in one study nih.gov.

Sample pH : The pH of the aqueous sample is critical as it determines the charge state of the analyte. For anilines, adjusting the pH can suppress ionization and promote transfer into the organic phase.

Ionic Strength : The addition of salt (e.g., NaCl) to the sample can decrease the solubility of the organic analyte in the aqueous phase (salting-out effect), thereby enhancing its transfer into the extraction solvent.

Extraction Time and Agitation Speed : These factors control the kinetics of the extraction. Longer times and higher speeds generally increase extraction efficiency up to a point where equilibrium is reached.

The optimization of these parameters is often performed using a Design of Experiments (DoE) approach, which allows for the study of interactions between factors and leads to a robust and efficient method sigmaaldrich.com. The table below outlines typical parameters that are optimized in an SFODME method.

| Parameter | Typical Range/Options | Effect on Extraction |

| Extraction Solvent | 1-Undecanol, 1-Dodecanol | Affects analyte solubility and enrichment factor. |

| Extraction Solvent Volume | 10 - 100 µL | Influences recovery and enrichment factor. |

| Dispersive Solvent | Acetonitrile, Methanol, Acetone | Affects the dispersion of the extraction solvent and extraction speed. |

| Dispersive Solvent Volume | 100 - 1000 µL | Influences the formation of the emulsion. |

| Sample pH | 2 - 11 | Controls the ionization state of the analyte. |

| Salt Addition (Ionic Strength) | 0 - 20% (w/v) NaCl | Enhances extraction via the salting-out effect. |

| Agitation Speed | 200 - 1000 rpm | Increases contact between sample and solvent, speeding up extraction. |

| Extraction Time | 1 - 30 min | Affects the time to reach extraction equilibrium. |

Computational and Theoretical Studies of 2,5 Dichloro 4 Nitroaniline

Density Functional Theory (DFT) Calculations in Mechanistic Elucidation

Density Functional Theory (DFT) has become a important tool in elucidating the mechanisms of chemical reactions involving complex organic molecules like 2,5-dichloro-4-nitroaniline. While specific DFT studies detailing the mechanistic pathways for this exact molecule are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from computational studies on similar halogenated nitroaromatic compounds.

The reactivity of this compound is largely dictated by the interplay of its substituent groups: the electron-donating amino group (-NH2) and the strongly electron-withdrawing nitro group (-NO2) and chlorine atoms (-Cl). The presence of these groups on the benzene (B151609) ring creates a significant electronic imbalance, making the molecule susceptible to certain types of reactions, particularly nucleophilic aromatic substitution (SNAr).

Theoretical studies on related nitroaromatics suggest that the addition of a nucleophile to the electron-deficient aromatic ring is a critical step in SNAr reactions. DFT calculations can model the energy profiles of such reactions, identifying transition states and intermediate structures. For instance, in reactions with nucleophiles, the chlorine atoms on the ring of this compound would be the expected leaving groups. DFT calculations can help predict which of the two chlorine atoms is more susceptible to substitution by calculating the activation energies for the attack at each position. The positional isomerism of the chloro and nitro groups significantly influences the electrophilicity of the carbon atoms in the benzene ring, thereby directing the course of nucleophilic substitution reactions .

Furthermore, DFT can be employed to study the reaction kinetics, including the modeling of kinetic isotope effects, which can experimentally verify the rate-limiting step of a proposed mechanism. The dearomatization of the ring upon nucleophilic addition and subsequent rearomatization upon the departure of the leaving group are key energetic events that can be quantified through DFT calculations mdpi.com.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are fundamental in determining the electronic properties of this compound, which in turn govern its chemical behavior and potential applications. These calculations provide data on molecular orbitals, charge distribution, and various reactivity descriptors.

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For another related compound, 2-chloro-4-nitroaniline (B86195) , DFT calculations have been performed to determine its HOMO-LUMO energy gap, which was found to be 0.15655 atomic units (a.u.) researchgate.net. This value provides an approximation of what might be expected for this compound, although the additional chlorine atom would further influence the electronic properties.

The following table summarizes key quantum chemical parameters for 2,5-dichloroaniline (B50420), offering a baseline for understanding the electronic characteristics of its nitro-substituted counterpart.

| Parameter | Value for 2,5-dichloroaniline | Significance |

| HOMO Energy | - | Related to the ionization potential and the ability to donate electrons. |

| LUMO Energy | - | Related to the electron affinity and the ability to accept electrons. |

| HOMO-LUMO Energy Gap (ΔE) | - | An indicator of chemical reactivity and stability. |

| Dipole Moment (µ) | - | Provides information on the overall polarity and charge distribution in the molecule. |

| Hardness (η) | - | Measures the resistance to change in electron distribution. |

These theoretical and computational approaches are invaluable for predicting the behavior of this compound in various chemical environments and for designing new synthetic pathways and materials with desired properties.

Applications and Industrial Relevance from a Research Perspective

Role as a Chemical Intermediate in Synthesis

2,5-Dichloro-4-nitroaniline is a key precursor in multi-step organic syntheses, providing a foundational structure that can be chemically modified to create more complex molecules with specific functionalities.

Pharmaceutical and Agrochemical Intermediates

While direct synthesis of pharmaceuticals from this compound is not extensively documented in publicly available research, its structural analogs play a crucial role in the production of well-known active ingredients. For instance, the closely related compound, 2-chloro-4-nitroaniline (B86195), is a key reactant in the synthesis of Niclosamide (B1684120). prepchem.comgoogle.comchemicalbook.com Niclosamide is an anthelmintic drug used to treat tapeworm infections. The synthesis involves the reaction of 2-chloro-4-nitroaniline with 5-chlorosalicylic acid. prepchem.comgoogle.com This highlights the potential of chloro-nitroaniline derivatives in medicinal chemistry.

In the agrochemical sector, the derivative 2,5-dichloroaniline (B50420), which can be obtained through the reduction of this compound, is an important intermediate in the manufacture of the herbicide Dicamba. patsnap.com The synthesis of a key intermediate for Dicamba, 2,5-dichlorophenol, starts from 2,5-dichloroaniline. patsnap.com

| Application Area | Related Precursor | Final Product | Significance |

| Pharmaceutical | 2-chloro-4-nitroaniline | Niclosamide | Anthelmintic drug for tapeworm infections prepchem.comgoogle.comchemicalbook.com |

| Agrochemical | 2,5-dichloroaniline | Dicamba | Broadleaf herbicide patsnap.com |

Precursor in Dye and Pigment Synthesis

The presence of an amino group on the aromatic ring makes this compound and its derivatives suitable for diazotization, a key reaction in the synthesis of azo dyes and pigments. googleapis.comepo.orgchempanda.com Azo compounds, characterized by the -N=N- functional group, are a large and important class of colorants.

A notable example is the synthesis of yellow azo pigments. A patented process describes the creation of a brilliant yellow pigment by coupling diazotized 2,5-dichloroaniline with barbituric acid. researchgate.net This process underscores the utility of the dichloroaniline structure in producing colorants with desirable properties such as high color strength, lightfastness, and bleed resistance. researchgate.net While this example uses the reduced form of this compound, it demonstrates the potential of this chemical scaffold in the dye and pigment industry.

General steps for the synthesis of azo dyes from aromatic amines like 2,5-dichloroaniline (derived from this compound) typically involve:

Diazotization: The primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or another aniline (B41778) derivative, to form the azo dye. googleapis.comchempanda.com

Use in Material Science Investigations

The application of this compound in material science is an emerging area of research. The specific arrangement of electron-withdrawing chloro and nitro groups, and the electron-donating amino group on the benzene (B151609) ring can impart unique electronic and physical properties to polymers and other materials into which it is incorporated.

Influence of Substituents on Material Properties

The substituents on the aromatic ring of this compound have a profound impact on its chemical reactivity and the properties of materials derived from it.

Electron-Withdrawing Effects: The two chlorine atoms and the nitro group are strongly electron-withdrawing. This property can influence the electronic characteristics of polymers, potentially enhancing properties like thermal stability and conductivity when incorporated into a polymer backbone. tcichemicals.com Research on copolymers of aniline and 3-nitroaniline has shown that the inclusion of the nitro group can be essential for achieving desired physicochemical properties. tcichemicals.com

Reactivity and Polymerization: The amino group provides a reactive site for polymerization reactions, allowing for the incorporation of the 2,5-dichloro-4-nitrophenyl moiety into various polymer chains. The electron-withdrawing nature of the other substituents can influence the reactivity of the amino group and the properties of the resulting polymer.

While specific research on materials derived directly from this compound is limited, studies on related substituted anilines and nitroaromatic compounds provide insights into the potential effects of its substituents. For example, the introduction of nitro groups into conjugated polymers has been shown to modify their optoelectronic properties. The mastery of these properties by substituting radicals is a promising way to enhance light absorption and charge carrier transport in organic devices.

| Substituent | Property | Potential Influence on Material Properties |

| Dichloro (-Cl) | Electron-withdrawing | Enhanced thermal stability, altered solubility and hydrophobicity. |

| Nitro (-NO2) | Strongly electron-withdrawing | Modification of electronic and optical properties, potential for enhanced conductivity in polymers. tcichemicals.com |

| Amino (-NH2) | Electron-donating, reactive site | Enables polymerization, potential for hydrogen bonding influencing material morphology. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-dichloro-4-nitroaniline?

- Methodological Answer: The compound can be synthesized via acetylation of this compound using acetic anhydride under reflux conditions. This reaction typically involves heating the mixture at 80–100°C for 4–6 hours, followed by purification via recrystallization from ethanol or methanol. The positioning of chlorine and nitro groups on the phenyl ring is critical for directing reactivity, and side products (e.g., positional isomers) can be minimized by controlling reaction stoichiometry and temperature .

Q. How does the solubility of this compound vary across different solvents?

- Methodological Answer: Solubility studies using the shake-flask method (278.15–323.15 K) reveal that solubility follows the order: N-methyl pyrrolidone (NMP) > 1,4-dioxane > ethyl acetate > acetonitrile > alcohols (e.g., n-butanol, ethanol) > cyclohexane > water. For example, mole fraction solubility in NMP at 323.15 K is ~0.12, while in water it is negligible. Solvent polarity and hydrogen-bonding capacity (via Kamlet-Taft parameters) are key predictors of solubility. Thermodynamic models like the modified Apelblat equation and NRTL can correlate experimental data with deviations <6.5% .

Advanced Research Questions

Q. What structural insights can be gained from Nuclear Quadrupole Resonance (NQR) spectroscopy of this compound?

- Methodological Answer: NQR analysis of the two chlorine atoms (35Cl) in crystalline this compound reveals a monoclinic crystal system. The Zeeman splitting effect shows the principal electric field gradient (EFG) axes for Cl atoms form angles of 35° (low-frequency line) and 28° (high-frequency line) with the crystal’s b-axis. The unit cell contains two molecules with molecular planes inclined at 79.5° to the b-axis. NQR data further indicate slight in-plane bending (5.5°) of C-Cl bonds, with ionic/single/double bond character ratios of 24:73:3 .

Q. How can solvent-solute interactions explain the solubility trends of this compound?

- Methodological Answer: Linear Solvation Energy Relationship (LSER) analysis using solvent descriptors (e.g., dipolarity, hydrogen-bond acidity/basicity) shows that solubility in polar aprotic solvents (e.g., NMP) is driven by strong dipole-dipole interactions and π-π stacking. In contrast, low solubility in water arises from poor solvation of the hydrophobic aromatic ring and nitro groups. Alcohols exhibit intermediate solubility due to partial hydrogen bonding with the amine group .

Q. How do positional isomers of dichloro-nitroaniline derivatives affect reactivity and biological activity?

- Methodological Answer: Positional isomerism (e.g., this compound vs. 3,5-dichloro-4-nitroaniline) alters electronic and steric properties. For example, the 2,5-dichloro isomer has enhanced electron-withdrawing effects due to para-nitro and ortho-chloro groups, increasing electrophilicity for nucleophilic substitution reactions. Biological activity differences (e.g., antimicrobial potency) correlate with substituent orientation, as seen in acetamide derivatives where 2,5-dichloro-4-nitro substitution shows higher bioactivity than 3,5-dichloro analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.